molecular formula C21H23BrN2O B14961643 N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide

N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide

Cat. No.: B14961643
M. Wt: 399.3 g/mol
InChI Key: RUYNDYZQJOJIDW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with multiple methyl groups and a bromophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to modify the quinoline core or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from inhibiting bacterial enzyme function, while its anticancer properties could be due to interfering with cell signaling pathways .

Comparison with Similar Compounds

N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C21H23BrN2O

Molecular Weight

399.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide

InChI

InChI=1S/C21H23BrN2O/c1-13-10-18-15(3)12-21(4,5)24(19(18)11-14(13)2)20(25)23-17-8-6-16(22)7-9-17/h6-12H,1-5H3,(H,23,25)

InChI Key

RUYNDYZQJOJIDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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